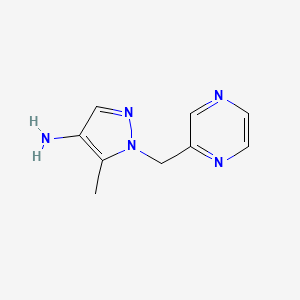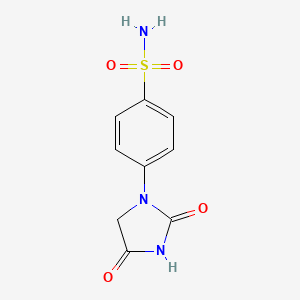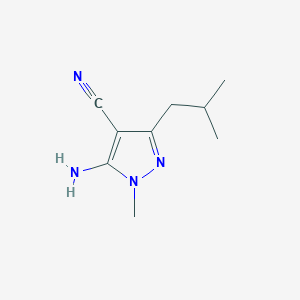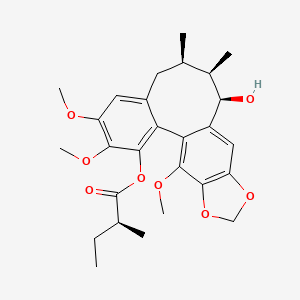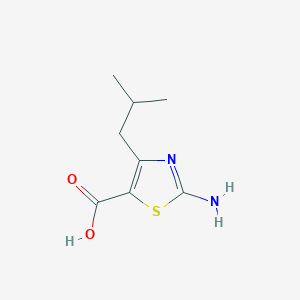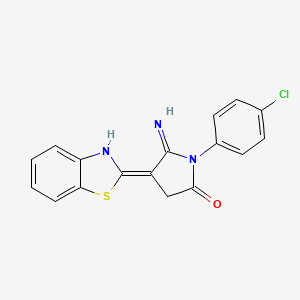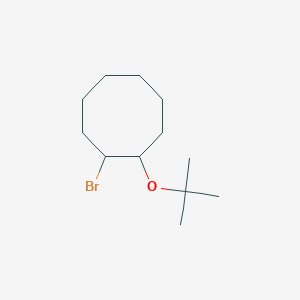![molecular formula C22H23N7O8 B13060614 (2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13060614.png)
(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure, which includes multiple functional groups that contribute to its reactivity and utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include the use of protecting groups to ensure selective reactions at specific sites on the molecule. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a variety of derivative compounds.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, inhibiting or activating their function. Additionally, it may interact with cellular receptors, triggering signal transduction pathways that result in cellular responses.
Eigenschaften
Molekularformel |
C22H23N7O8 |
|---|---|
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H23N7O8/c1-10(20(34)35)25-22-28-17-16(19(33)29-22)26-13(9-24-17)8-23-12-4-2-11(3-5-12)18(32)27-14(21(36)37)6-7-15(30)31/h2-5,9-10,14,23H,6-8H2,1H3,(H,27,32)(H,30,31)(H,34,35)(H,36,37)(H2,24,25,28,29,33)/t10?,14-/m0/s1 |
InChI-Schlüssel |
AXCUDHVJNDGBGZ-SBNLOKMTSA-N |
Isomerische SMILES |
CC(C(=O)O)NC1=NC2=NC=C(N=C2C(=O)N1)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C(=O)O)NC1=NC2=NC=C(N=C2C(=O)N1)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13060535.png)
![(Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13060538.png)
